molecular formula C4H8ClF2N B6607733 4,4-difluorobut-2-en-1-amine hydrochloride CAS No. 2839160-37-9

4,4-difluorobut-2-en-1-amine hydrochloride

Cat. No.: B6607733
CAS No.: 2839160-37-9
M. Wt: 143.56 g/mol
InChI Key: NHMUKMGLWLGODM-TYYBGVCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorobut-2-en-1-amine hydrochloride is an organic compound with the molecular formula C4H8F2N·HCl It is a derivative of butenamine, where two hydrogen atoms are replaced by fluorine atoms at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluorobut-2-en-1-amine hydrochloride typically involves the introduction of fluorine atoms into the butenamine structure. One common method is the use of difluoromethylation reagents under specific reaction conditions. For example, difluorocarbene can be generated in situ and reacted with butenamine derivatives to introduce the fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobut-2-en-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutenone derivatives, while reduction can produce various difluorobutylamines .

Scientific Research Applications

4,4-Difluorobut-2-en-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-difluorobut-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. This can lead to inhibition or modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanamine hydrochloride: Another fluorinated amine with similar properties but a different ring structure.

    4,4-Difluoro-2,2-dimethylbutan-1-amine hydrochloride: A structurally related compound with additional methyl groups.

Uniqueness

4,4-Difluorobut-2-en-1-amine hydrochloride is unique due to its specific fluorination pattern and the presence of a double bond in its structure. This gives it distinct chemical and biological properties compared to other fluorinated amines .

Properties

IUPAC Name

(E)-4,4-difluorobut-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3-7;/h1-2,4H,3,7H2;1H/b2-1+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMUKMGLWLGODM-TYYBGVCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.